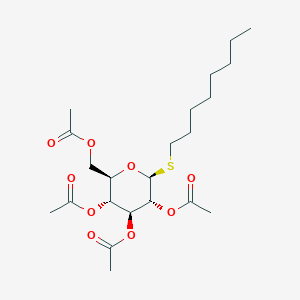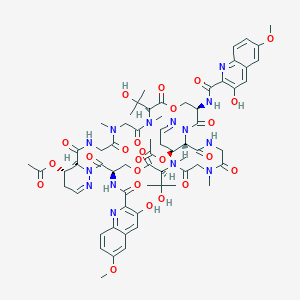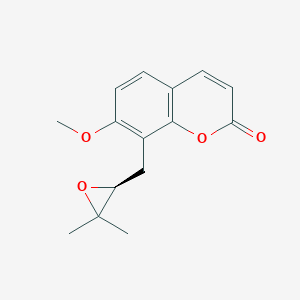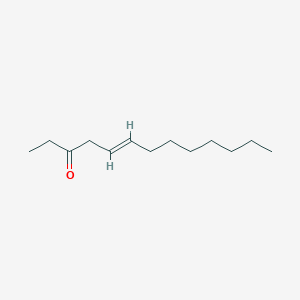
4-Keto Retinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxoretinal is a derivative of retinol (vitamin A) and is part of the retinoid family. Retinoids are compounds that play crucial roles in vision, embryogenesis, differentiation, reproduction, and cell proliferation. 4-Oxoretinal is known for its involvement in biological processes and has been studied for its retinoid-like biological activity .
Preparation Methods
4-Oxoretinal can be synthesized through various methods. One common synthetic route involves the oxidation of all-trans-retinal. The reaction conditions typically include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled temperatures . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Oxoretinal undergoes several types of chemical reactions, including:
Oxidation: Conversion of retinol to 4-oxoretinal using oxidizing agents.
Reduction: Reduction of 4-oxoretinal back to retinol or other intermediates.
Substitution: Reactions where functional groups on the retinoid structure are replaced with other groups.
Common reagents used in these reactions include PCC, MnO2, and sodium borohydride (NaBH4). Major products formed from these reactions include 4-oxoretinol and other retinoid derivatives .
Scientific Research Applications
Mechanism of Action
4-Oxoretinal exerts its effects by interacting with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions lead to the modulation of gene expression involved in cell differentiation, proliferation, and apoptosis. Unlike retinoic acid, 4-oxoretinal is not converted into retinoic acid, suggesting a direct retinoid-like activity .
Comparison with Similar Compounds
4-Oxoretinal is similar to other retinoids such as retinol, retinal, and retinoic acid. it is unique in its moderate retinoid-like activity and its inability to convert into retinoic acid. Similar compounds include:
Retinol: The alcohol form of vitamin A, involved in vision and cellular processes.
Retinal: The aldehyde form of vitamin A, crucial for vision.
Retinoic Acid: The acid form of vitamin A, involved in gene expression regulation
4-Oxoretinal stands out due to its specific biological activities and its role as a bioactive agent rather than an inactive catabolite.
Properties
CAS No. |
33532-44-4 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12- |
InChI Key |
PLILDISEFZJECC-ITCDGTHUSA-N |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C=O)\C)/C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Synonyms |
9-(2,6,6-Trimethyl-3-keto-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraen-1-al; _x000B_4-Oxo-all-trans-retinal; 4-Oxoretinal; 4-keto-Retinal; all-trans-4-Oxoretinal; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)









